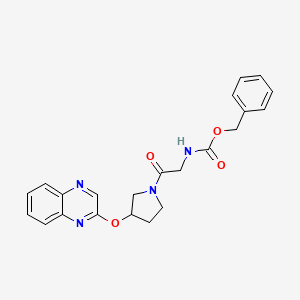

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Molecular Structure Analysis

The molecular structure of Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate consists of a benzyl group, a carbamate group, and a quinoxaline group. The quinoxaline group is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

The reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . This transformation involves an unusual extrusion of a phenylacetonitrile molecule .Scientific Research Applications

Potential Applications in Cancer Research

The compound MS-275, a histone deacetylase inhibitor, has been studied for its effects on various cancers. A Phase I pharmacokinetic study evaluated its toxicity profile, pharmacologic, and biological properties when administered orally across different dosing schedules to patients with advanced solid malignancies and lymphomas. This study found that MS-275 is well tolerated at certain doses and results in antitumor activity, suggesting potential applications of related compounds in cancer treatment and research (Gore et al., 2008).

Applications in Neurological Disorders

Research on compounds targeting NMDA receptors, such as the study involving NMDA receptor losses in the putamen from patients with Huntington's disease, indicates significant implications for neurological conditions. The reduction in NMDA receptor binding in HD brains supports the hypothesis that NMDA receptor-mediated neurotoxicity plays a role in the pathophysiology of Huntington's disease and potentially other neurodegenerative disorders (Young et al., 1988).

Exposure and Metabolism Studies

Understanding the metabolism and exposure effects of compounds can be crucial for assessing their safety and efficacy. For instance, studies on the metabolism of heterocyclic amines in humans and rodents at low doses provide insights into how these compounds are processed by the body and their potential carcinogenic effects. This research can inform the development of safer pharmaceuticals and chemicals by identifying metabolic pathways and interactions relevant to human health (Turteltaub et al., 1999).

Future Directions

Quinoxaline derivatives have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalines offer robust applications in the medicinal, pharmaceutical, and agriculture industry . This suggests that Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate and similar compounds could have potential applications in these fields in the future.

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c27-21(13-24-22(28)29-15-16-6-2-1-3-7-16)26-11-10-17(14-26)30-20-12-23-18-8-4-5-9-19(18)25-20/h1-9,12,17H,10-11,13-15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYOHMPVHXZCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2726359.png)